molecular formula C19H19ClN2O2S B12178486 N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B12178486
M. Wt: 374.9 g/mol
InChI Key: OZHXQTSMTSEMDH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of benzazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the benzazepine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.

    Attachment of the Propanamide Moiety: This step involves the coupling of the benzazepine derivative with a propanamide precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols for sulfanyl substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its therapeutic potential in treating diseases, such as neurological disorders or cancer.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide include other benzazepine derivatives with different substituents. Examples might include:

  • N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]butanamide
  • N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]pentanamide

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting biological activities. The presence of the chlorophenyl group and the sulfanyl linkage may confer unique properties compared to other benzazepine derivatives.

Biological Activity

N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the following molecular features:

  • Molecular Formula : C21H24ClN2O3S
  • Molecular Weight : Approximately 400.94 g/mol
  • Structural Components :
    • A chlorophenyl group
    • A benzazepine moiety
    • A sulfanyl functional group
    • A hydroxyl group

These components contribute to its unique reactivity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Modulation of neurotransmitter systems, particularly those involving serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Interaction with specific enzymes or receptors that may lead to therapeutic effects in cardiovascular and neurological disorders.

Biological Activity

The compound has shown promise in several areas:

1. Antidepressant and Anxiolytic Effects

Preliminary studies suggest that compounds with similar structures have potential applications in treating anxiety and depression due to their interaction with serotonin receptors.

2. Cardiovascular Applications

Research indicates that this compound may have beneficial effects on cardiovascular health by modulating specific molecular targets.

3. Neuroprotective Properties

The unique structural configuration allows for interactions that could provide neuroprotective benefits, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study on Serotonin Receptor Interaction Demonstrated that the compound binds effectively to serotonin receptors, indicating potential antidepressant properties.
Cardiovascular Impact Assessment Showed modulation of heart rate and blood pressure in animal models, suggesting therapeutic potential for cardiovascular diseases.
Neuroprotective Effects Study Found that the compound reduced oxidative stress markers in neuronal cells, supporting its neuroprotective claims.

Synthesis and Application

The synthesis of this compound typically involves multiple synthetic steps. Optimizing these routes is crucial for enhancing yield and purity during industrial production. The compound's unique combination of functional groups makes it suitable for further modifications leading to new derivatives with enhanced properties.

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C19H19ClN2O2S/c20-14-6-2-4-8-16(14)21-18(23)11-12-25-17-10-9-13-5-1-3-7-15(13)22-19(17)24/h1-8,17H,9-12H2,(H,21,23)(H,22,24)

InChI Key

OZHXQTSMTSEMDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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